叔丁基 4-羟基-4-(噻吩-2-基)哌啶-1-羧酸酯

描述

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate, also known as TBOHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBOHP is a piperidine derivative that has been synthesized using different methods.

科学研究应用

合成与中间体应用

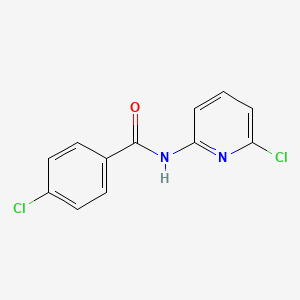

叔丁基 4-羟基-4-(噻吩-2-基)哌啶-1-羧酸酯是合成各种生物活性化合物中的关键中间体。一个值得注意的例子包括它在克唑替尼合成中的作用,克唑替尼是一种用于癌症治疗的药物。该化合物由叔丁基-4-羟基哌啶-1-羧酸酯通过多步工艺合成,展示了它作为药物化学中多用途前体的用途 (孔德佳等人,2016 年).

化学合成与表征

该化合物还参与了专注于合成技术和表征的化学研究。例如,对相关化合物的合成、表征、X 射线衍射研究和生物学评估的研究提供了对叔丁基 4-羟基-4-(噻吩-2-基)哌啶-1-羧酸酯衍生物的结构特性和潜在生物活性的见解。这些研究为理解此类化合物在各个科学领域的化学行为和应用奠定了基础 (C. Sanjeevarayappa 等人,2015 年).

在开发抗癌药物中的作用

此外,叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯(一种相关化合物)突出了叔丁基衍生物在小分子抗癌药物开发中的重要性。这项研究强调了此类化合物在持续寻找更有效的癌症治疗方法中的重要性,展示了叔丁基哌啶衍生物在药物化学和药物开发中的关键作用 (张斌良等人,2018 年).

作用机制

Target of Action

The primary target of Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate is the HTH-type transcriptional regulator EthR . This protein is found in Mycobacterium tuberculosis and plays a crucial role in the regulation of ethionamide (ETH), a second-line drug used in the treatment of tuberculosis .

Mode of Action

The compound interacts with the HTH-type transcriptional regulator EthR, which is involved in the repression of the monooxygenase EthA . EthA is responsible for the formation of the active metabolite of ethionamide (ETH) . By interacting with EthR, the compound potentially modulates the activity of EthA, thereby influencing the efficacy of ETH.

Biochemical Pathways

Its interaction with ethr suggests that it may influence theethionamide metabolic pathway . This could potentially affect the formation of the active metabolite of ETH, thereby influencing the overall efficacy of the drug.

Result of Action

Its interaction with ethr suggests that it may influence the activity of etha, potentially affecting the formation of the active metabolite of eth . This could result in changes to the efficacy of ETH in treating tuberculosis.

属性

IUPAC Name |

tert-butyl 4-hydroxy-4-thiophen-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-13(2,3)18-12(16)15-8-6-14(17,7-9-15)11-5-4-10-19-11/h4-5,10,17H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEUZOXYUOEMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2995565.png)

![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)

![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)

![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)

![3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2995580.png)